molecular formula C17H18ClN B15359119 1-(2-Chlorophenyl)-4-phenylpiperidine

1-(2-Chlorophenyl)-4-phenylpiperidine

Cat. No.: B15359119
M. Wt: 271.8 g/mol
InChI Key: LVAKSHBMKDSNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-phenylpiperidine is a chemical compound of interest in pharmaceutical and neuroscientific research. It belongs to the 4-phenylpiperidine class of compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in biologically active molecules targeting the central nervous system . Research on structurally similar analogs reveals that the piperidine core, especially when substituted with phenyl and chlorophenyl groups, is frequently investigated for its potential interaction with neurological targets . For instance, certain 4-phenylpiperidine derivatives have been explored as novel pharmacophores for inhibiting enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are relevant in pain and inflammation pathways . Other related compounds, such as 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, have been studied as potent dopamine reuptake inhibitors, suggesting that the 4-phenylpiperidine structure is a versatile scaffold for investigating transporter proteins . The specific substitution pattern on the piperidine ring, including the distinct placement of the 2-chlorophenyl group in this compound, allows researchers to study structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-phenylpiperidine

InChI

InChI=1S/C17H18ClN/c18-16-8-4-5-9-17(16)19-12-10-15(11-13-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2

InChI Key

LVAKSHBMKDSNBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride

  • Structure : A 4-chlorophenylsulfonyl group replaces the 2-chlorophenyl and 4-phenyl groups.
  • Molecular weight: 281.75 g/mol .
  • Activity : Sulfonyl-containing piperidines often target enzymes like carbonic anhydrases or proteases, though specific data for this compound is unavailable .

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

  • Structure : A 2-chloro-5-fluorophenylsulfonyl group and a pyrrole substituent.
  • Molecular weight: 395.87 g/mol .
  • Activity : Fluorinated aryl sulfonamides are common in antimicrobial and anticancer agents, suggesting possible dual functionality .

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

  • Structure : A 4-chlorobenzyl group replaces the 2-chlorophenyl, with an amine at position 4.
  • Properties : The benzyl group increases hydrophobicity, while the amine enhances basicity (pKa ~9–10). Molecular weight: 271.18 g/mol .
  • Activity : Similar compounds show CNS activity, such as dopamine receptor modulation .

Pharmacological Analogs

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

  • Structure : Shares the 2-chlorophenyl group and piperidine core but includes a dimethylbenzyl and indole moiety.
  • Activity : Acts as a carbapenem synergist against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of the 2-chlorophenyl group in enhancing antibacterial efficacy .
  • Key Difference : The indole ring and dimethylbenzyl group broaden its target spectrum compared to the simpler 1-(2-chlorophenyl)-4-phenylpiperidine .

Otenabant Hydrochloride (4-Piperidinecarboxamide Derivative)

  • Structure: A 4-phenylpiperidine core with purine and ethylamino substituents.
  • Activity: Functions as a cannabinoid receptor antagonist, indicating CNS applications. Molecular weight: 546.88 g/mol .
  • Key Difference : The extended purine moiety enables high receptor specificity, unlike the minimally substituted target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
1-(2-Chlorophenyl)-4-phenylpiperidine C₁₇H₁₆ClN 269.77 2-Chlorophenyl, 4-Phenyl Not reported
4-[(4-Chlorophenyl)sulfonyl]piperidine C₁₁H₁₄ClNO₂S 281.75 4-Chlorophenylsulfonyl Not reported
1-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₆Cl₂N₂ 271.18 4-Chlorobenzyl, 4-Amine Not reported
CDFII C₂₈H₂₅ClFN₃ 466.02 2-Chlorophenyl, Indole, Piperidine Not reported

Research Findings and Implications

  • Substituent Effects : The 2-chlorophenyl group enhances antibacterial activity in CDFII, while 4-phenyl substitution in piperidines correlates with CNS activity .
  • Synthetic Challenges : Piperidine derivatives with bulky aryl groups (e.g., naphthalenyloxy) require optimized conditions (e.g., copper iodide catalysis) for moderate yields (44–81%) .
  • Toxicity : Acute toxicity studies on structurally related piperidines (e.g., LAS-251 and LAS-252) show dose-dependent symptom escalation, emphasizing the need for careful dosing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-4-phenylpiperidine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like chlorophenyl derivatives and substituted piperidines. For example, piperidine rings may react with nitrobenzene derivatives under reflux with bases (e.g., sodium carbonate) to introduce substituents . Purification is achieved via column chromatography (using silica gel) or recrystallization, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing 1-(2-Chlorophenyl)-4-phenylpiperidine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-resolution X-ray crystallography resolves stereochemical configurations, as demonstrated in studies of analogous piperidine derivatives . HPLC coupled with UV detection ensures purity, and infrared (IR) spectroscopy identifies functional groups like amines or aryl chlorides .

Advanced Research Questions

Q. How can researchers identify the pharmacological targets of 1-(2-Chlorophenyl)-4-phenylpiperidine?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to proteins (e.g., receptors or enzymes). Molecular docking simulations predict interactions with biological macromolecules, such as dopamine or serotonin transporters, which can be validated via in vitro assays (e.g., radioligand displacement) .

Q. What mechanistic studies are recommended to elucidate reaction pathways in synthesizing this compound?

  • Methodological Answer : Density functional theory (DFT) calculations model reaction intermediates and transition states. Kinetic studies (e.g., variable-temperature NMR) track substituent effects on reaction rates. Isotopic labeling (e.g., ²H or ¹³C) can trace regioselectivity in nucleophilic substitution steps .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Compare structural analogs (e.g., varying halogen positions or substituents) using standardized in vitro assays (e.g., IC₅₀ measurements). For instance, replacing the 2-chlorophenyl group with a 4-chlorophenyl moiety may alter binding affinity due to steric or electronic effects, as seen in analogous piperidine derivatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for 1-(2-Chlorophenyl)-4-phenylpiperidine?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., halogen substitution, piperidine ring expansion) and evaluate them in functional assays (e.g., GPCR activation, enzyme inhibition). Computational SAR models (e.g., 3D-QSAR) correlate structural features with activity, guiding further optimization .

Q. What methodologies assess the compound’s toxicity and safety profile in preclinical research?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or LDH release) screen for cell viability in hepatic (HepG2) or neuronal (SH-SY5Y) lines. In vivo studies in rodent models evaluate acute toxicity (LD₅₀) and organ-specific effects, with histopathological analysis post-administration. Safety protocols (e.g., PPE, fume hoods) are critical during handling to mitigate inhalation risks .

Q. How can computational modeling enhance the design of 1-(2-Chlorophenyl)-4-phenylpiperidine derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations predict stability and solvation effects, while free-energy perturbation (FEP) calculations estimate binding free energies to targets. Machine learning models trained on structural databases prioritize synthetic routes with high yield and low byproduct formation .

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